molecular formula C11H9ClO B11905771 2-(Chloromethyl)-1-hydroxynaphthalene

2-(Chloromethyl)-1-hydroxynaphthalene

Cat. No.: B11905771
M. Wt: 192.64 g/mol
InChI Key: BASULFIBDRXKPX-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-1-hydroxynaphthalene is a functionalized naphthalene derivative of interest in synthetic organic chemistry. This compound features both a hydroxynaphthalene core and a reactive chloromethyl group, making it a versatile building block or intermediate for the development of more complex molecules. Its structure suggests potential applications in the synthesis of ligands for catalytic systems, novel dyes, or pharmaceutical candidates, where the naphthalene moiety can contribute to structural rigidity and aromatic stacking interactions. The chloromethyl group is particularly valuable for further synthetic modifications, including nucleophilic substitution reactions to form ethers or thioethers, or as a handle for polymerization. Researchers are advised to handle this compound with appropriate safety precautions in a controlled laboratory environment. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(chloromethyl)naphthalen-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClO/c12-7-9-6-5-8-3-1-2-4-10(8)11(9)13/h1-6,13H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BASULFIBDRXKPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Context Within Substituted Naphthalene Chemistry

Substituted naphthalenes are a class of aromatic compounds that form the backbone of many dyes, pharmaceuticals, and electronic materials. nih.govchemicalbook.com The naphthalene (B1677914) core, consisting of two fused benzene (B151609) rings, provides a rigid and electron-rich scaffold that can be chemically modified to fine-tune its properties. The specific nature and position of substituent groups on this scaffold dramatically influence the molecule's reactivity and function.

2-(Chloromethyl)-1-hydroxynaphthalene holds a distinct position within this chemical class. It is characterized by a naphthalene structure bearing both a hydroxyl (-OH) group at the 1-position and a chloromethyl (-CH₂Cl) group at the 2-position. smolecule.com The hydroxyl group is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution, while the chloromethyl group provides a reactive site for nucleophilic substitution. This dual functionality distinguishes it from simpler monosubstituted naphthalenes like 1-naphthol (B170400) or 2-methylnaphthalene. Its molecular structure makes it a valuable intermediate in fields such as organic synthesis, medicinal chemistry, and material science. smolecule.com

Strategic Significance in Modern Organic Synthesis

The strategic value of 2-(Chloromethyl)-1-hydroxynaphthalene lies in its versatility as a synthetic intermediate. Its bifunctional nature allows for a variety of chemical transformations, making it a key starting material for constructing more elaborate molecules.

The primary route to synthesizing this compound is the chloromethylation of 1-hydroxynaphthalene (also known as 1-naphthol). smolecule.com This reaction, a variant of the Blanc chloromethylation, typically involves reacting 1-hydroxynaphthalene with formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst like zinc chloride. smolecule.comwikipedia.org The electron-donating hydroxyl group directs the electrophilic chloromethylation reaction preferentially to the adjacent ortho position (C2).

Once synthesized, this compound can undergo several types of reactions, highlighting its utility as a molecular building block. smolecule.com The chlorine atom is a good leaving group, making the chloromethyl group highly susceptible to nucleophilic substitution reactions. This allows for the facile introduction of the 1-hydroxy-2-naphthylmethyl moiety into other molecules by reacting it with various nucleophiles. smolecule.com

Reaction TypeReagent ClassResulting Functional Group
Nucleophilic Substitution Amines, ThiolsAminomethyl, Thiomethyl
Oxidation Oxidizing Agents (e.g., KMnO₄)Carboxylic Acid or Ketone
Reduction Reducing Agents (e.g., NaBH₄)Methyl

This table summarizes the principal transformations that this compound can undergo, showcasing its synthetic versatility. smolecule.com

Conceptual Relevance in Contemporary Chemical Design

Approaches to Chloromethyl Naphthalene Scaffolds

The introduction of a chloromethyl group onto a naphthalene ring is a key step in forming the backbone of the target compound. This can be achieved through several established and novel synthetic methods.

Direct Halomethylation Strategies

Direct chloromethylation of aromatic rings, often referred to as the Blanc reaction, is a well-established method for introducing a chloromethyl group. wikipedia.org This electrophilic aromatic substitution typically involves reacting the aromatic substrate with formaldehyde (B43269) (or its polymer, paraformaldehyde) and hydrogen chloride, often in the presence of a Lewis acid catalyst like zinc chloride. wikipedia.orgyoutube.comtandfonline.com

For naphthalene specifically, a common procedure for synthesizing 1-chloromethylnaphthalene involves heating naphthalene with paraformaldehyde, glacial acetic acid, 85% phosphoric acid, and concentrated hydrochloric acid. orgsyn.orgderpharmachemica.com The reaction mechanism proceeds through the protonation of the formaldehyde carbonyl, which increases its electrophilicity. The activated electrophile is then attacked by the π-electrons of the aromatic ring, leading to a benzyl (B1604629) alcohol intermediate that is subsequently converted to the corresponding chloride. wikipedia.org

Various catalysts have been employed to facilitate this transformation, including zinc chloride, aluminum chloride, and phosphoric acid. orgsyn.orggoogle.com The choice of catalyst can influence reaction efficiency and the formation of byproducts, such as diarylmethanes. wikipedia.org

ReactantsCatalyst/ReagentsConditionsProductYieldReference
Naphthalene, Paraformaldehyde, Conc. HCl, Glacial Acetic Acid85% Phosphoric Acid80-85°C, 9-10 hours1-Chloromethylnaphthalene- derpharmachemica.com
Naphthalene, Paraformaldehyde, Conc. HClQuaternary ammonium (B1175870) salt, Non-cationic surfactant85°C, 3 hours1-Chloromethylnaphthalene95.4% google.com
Toluene, Paraformaldehyde, Anhydrous HClZnCl₂, AcOH, H₂SO₄, PEG-80050°C, 8 hoursChloromethylated Toluene~95% Conversion researchgate.net
Naphthalene, Paraformaldehyde, HCl solutionFeCl₃, CuCl₂, Benzyl triethylammonium (B8662869) chloride40°C, 3 hours1-Chloromethylnaphthalene- google.com

This table presents various direct chloromethylation methods for aromatic compounds, highlighting the diversity of catalytic systems and reaction conditions.

Routes Involving Chloromethyl Intermediates and their Transformations

An alternative to direct chloromethylation is the transformation of pre-existing functional groups into a chloromethyl moiety. A frequent strategy involves the conversion of a hydroxymethyl group. For instance, 2-hydroxymethyl-1-methylnaphthalene can be converted to 2-chloromethyl-1-methylnaphthalene by treatment with methanesulfonyl chloride and triethylamine. prepchem.com Similarly, 1-aryl methanols can be reacted with thionyl chloride to yield the corresponding 1-chloromethyl derivatives. chemicalbook.com

Extensive chlorination of substituted naphthalenes can also lead to chloromethylated products. The use of Silberrad's reagent, a combination of sulfuryl chloride (SO₂Cl₂), disulfur (B1233692) dichloride (S₂Cl₂), and aluminum chloride (AlCl₃), on methylnaphthalenes can produce various polychlorinated (chloromethyl)naphthalene compounds. researchgate.netresearchgate.net

Catalytic Approaches to Chloromethylated Aromatic Systems

Modern synthetic chemistry has focused on developing more efficient and selective catalytic systems for chloromethylation. Phase transfer catalysis (PTC) offers a convenient method for the chloromethylation of aromatic hydrocarbons in aqueous media. A system composed of zinc chloride, acetic acid, sulfuric acid, and polyethylene (B3416737) glycol (PEG-800) has been shown to give good to excellent yields. researchgate.net

Acidic ionic liquids have also emerged as effective catalysts. google.com These compounds can exhibit dual functionality, acting as both the reaction medium (phase transfer agent) and the catalyst, promoting high conversion rates and selectivity, with the added benefit of potential catalyst recycling. google.com While Rh(I)-catalyzed reactions are known for various C-H functionalizations, such as the hydroacylation of aldehydes and ketoamides, their specific application to the direct chloromethylation of naphthalene is less documented compared to classic Friedel-Crafts type catalysts. nih.gov

Strategies for Introducing Hydroxyl Functionality on the Naphthalene Core

The placement of a hydroxyl group on the naphthalene ring is the second crucial structural requirement. This can be accomplished either by starting with an already hydroxylated precursor or by selectively hydroxylating the naphthalene scaffold.

Synthesis from Hydroxylated Naphthalene Precursors

Utilizing a hydroxylated naphthalene, such as β-naphthol (2-naphthol), as a starting material is a common strategy. The synthesis of the target compound's structural analog, 2-hydroxy-1-naphthaldehyde (B42665), is well-documented. The Reimer-Tiemann reaction, which involves treating β-naphthol with chloroform (B151607) in an alkaline solution, is a classic method to achieve this formylation at the C1 position. orgsyn.orgbrainly.in The yield of this reaction can be influenced by factors such as reaction temperature and the use of phase transfer catalysts like polyethylene glycol 400. researchgate.net

PrecursorReagentsReaction TypeProductYieldReference
β-NaphtholChloroform, Sodium Hydroxide, EthanolReimer-Tiemann2-Hydroxy-1-naphthaldehyde38-48% orgsyn.org
β-NaphtholHexamethylene tetramine, Glacial Acetic Acid, HClDuff Reaction2-Hydroxy-1-naphthaldehyde- google.com
β-NaphtholChloroform, Sodium Hydroxide, EthanolPhase Transfer Catalysis (PEG-400)2-Hydroxy-1-naphthaldehyde~56.4% researchgate.net

This table summarizes methods for synthesizing 2-hydroxy-1-naphthaldehyde from β-naphthol, a key intermediate for related structures.

Once 2-hydroxy-1-naphthaldehyde is obtained, it can serve as a precursor. A theoretical pathway to this compound would involve the reduction of the aldehyde to a hydroxymethyl group, followed by chlorination of the alcohol. However, a more direct route involves the chloromethylation of 1-naphthol (B170400). It is important to note that highly activated rings like phenols can be problematic substrates for traditional Blanc chloromethylation, as they are prone to further electrophilic attack and polymerization. wikipedia.org

Selective Hydroxylation of Naphthalene Derivatives

Introducing a hydroxyl group onto an existing naphthalene ring requires selective C-H activation. Several catalytic systems have been developed for this purpose. For example, cobalt(II) catalysis has been used for the efficient and site-selective peri-hydroxylation of naphthalene monoimides. rsc.org

Biocatalysis offers a green and highly selective alternative. The aromatic peroxygenase enzyme from the fungus Agrocybe aegerita can hydroxylate naphthalene to 1-naphthol with high selectivity, proceeding through a naphthalene 1,2-oxide intermediate. nih.gov Similarly, engineered cytochrome P450BM3 enzymes can catalyze the H₂O₂-dependent hydroxylation of naphthalene. researchgate.net Heteropolyacids have also been investigated as catalysts for the liquid-phase hydroxylation of naphthalene to naphthol using hydrogen peroxide as the oxidant, with catalysts like H₄PMo₁₁VO₄₀ showing notable activity. atlantis-press.com

Integrated Synthetic Routes to this compound

Direct chloromethylation of 1-naphthol presents a potential, albeit challenging, route to this compound. The hydroxyl group of 1-naphthol is an activating substituent that directs electrophilic aromatic substitution to the ortho (C2 and C4) and para (C4) positions. However, the direct chloromethylation of phenols using formaldehyde and hydrogen chloride can be complicated by side reactions and the formation of polymeric materials.

A more controlled and widely applicable approach involves a multi-step synthesis commencing with the regioselective introduction of a functional group at the 2-position of 1-naphthol, which is subsequently converted to the chloromethyl group.

Route 1: Via Hydroxymethylation Intermediate

A plausible and effective integrated synthetic pathway proceeds through the formation of 2-hydroxymethyl-1-hydroxynaphthalene (also known as 1-hydroxy-2-naphthalenemethanol).

Step 1: Regioselective Formylation of 1-Naphthol. The initial step involves the formylation of 1-naphthol to produce 1-hydroxy-2-naphthaldehyde (B49639). This can be achieved with high regioselectivity. One established method is the reaction of 1-naphthol with magnesium methoxide (B1231860) and paraformaldehyde. chemicalbook.com The reaction is typically carried out at room temperature, followed by treatment with an acid, such as sulfuric acid, to yield the desired aldehyde. chemicalbook.com

Step 2: Reduction of the Aldehyde. The resulting 1-hydroxy-2-naphthaldehyde can then be reduced to the corresponding alcohol, 2-hydroxymethyl-1-hydroxynaphthalene. A standard and efficient method for this transformation is the use of sodium borohydride (B1222165) (NaBH₄) in a suitable solvent mixture, such as methanol (B129727) and tetrahydrofuran (B95107) (THF). mdpi.com

Step 3: Conversion of the Alcohol to the Chloride. The final step is the conversion of the hydroxymethyl group to a chloromethyl group. This can be accomplished by treating 2-hydroxymethyl-1-hydroxynaphthalene with a chlorinating agent like thionyl chloride (SOCl₂). The reaction is typically performed in an inert solvent, such as dry chloroform, at a controlled temperature.

Route 2: Via Mannich Base Intermediate

An alternative strategy could involve the formation of a Mannich base at the 2-position of 1-naphthol. While a direct conversion of the Mannich base to the chloromethyl derivative is less commonly documented for this specific substrate, the regioselective formation of the Mannich base itself is a known reaction. For instance, 4-halo-1-naphthol can react with a secondary amine and formaldehyde to produce a Mannich base, which can then be hydrogenated to yield 2-methyl-1-naphthol. This suggests the feasibility of introducing a functional group at the 2-position via a Mannich reaction, which could potentially be adapted for the synthesis of the target compound.

Atom-Economical and Green Chemistry Principles in Relevant Synthesis (e.g., for chloromethyl-1,3-dioxolanes)

The principles of atom economy and green chemistry are increasingly pivotal in modern chemical synthesis, aiming to maximize the incorporation of reactant atoms into the final product and minimize waste and hazardous substance use. While not directly describing the synthesis of this compound, the synthesis of related compounds like chloromethyl-1,3-dioxolanes provides an excellent case study for the application of these principles.

Chloromethyl-1,3-dioxolanes are synthesized via the cycloaddition of epichlorohydrin (B41342) with ketones. Research has focused on developing highly atom-economical and green routes for this transformation. A notable example is the use of supported heteropolyacids as reusable catalysts.

One study demonstrates a 100% atom-economical synthesis using a cesium-substituted dodecatungstophosphoric acid (Cs-DTP) supported on K10 clay. This reaction proceeds under relatively mild conditions (70 °C) and the catalyst can be recovered and reused, adhering to green chemistry principles. The reaction is performed without the use of hazardous solvents, further enhancing its green credentials.

The key features of this green synthetic approach are summarized in the table below:

FeatureDescriptionGreen Chemistry Principle
Catalyst Cesium-substituted dodecatungstophosphoric acid on K10 clayUse of Catalysis (Principle 9)
Atom Economy 100%Atom Economy (Principle 2)
Solvent Solvent-free conditions can be employedSafer Solvents and Auxiliaries (Principle 5)
Reusability The catalyst is reusableCatalysis (Principle 9)

This approach highlights how the careful selection of catalysts and reaction conditions can lead to synthetic processes that are not only efficient but also environmentally benign.

Reactivity at the Chloromethyl Moiety

The chloromethyl group attached to the naphthalene ring at the 2-position is a primary benzylic-type halide. This structural feature is central to its reactivity, particularly in nucleophilic substitution and electrophilic-type reactions where it functions as the electrophile.

Nucleophilic Substitution Reactions (SN1 and SN2 pathways)

The carbon atom of the chloromethyl group in this compound is electrophilic and susceptible to attack by nucleophiles, leading to the displacement of the chloride ion. This substitution can proceed via two different mechanisms: the unimolecular nucleophilic substitution (SN1) and the bimolecular nucleophilic substitution (SN2).

The SN2 pathway involves a single transition state where the nucleophile attacks the carbon atom at the same time as the chloride leaving group departs. This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. Given that the chloromethyl group is a primary halide, the SN2 mechanism is sterically accessible.

Conversely, the SN1 pathway proceeds through a two-step mechanism involving the formation of a carbocation intermediate. The stability of the carbocation is a critical factor for this pathway. The chloromethyl group's position on the naphthalene ring allows for the formation of a resonance-stabilized benzylic-type carbocation, which can be further stabilized by the adjacent hydroxyl group. This pathway is favored by weak nucleophiles or when the nucleophile is also the solvent (solvolysis), and by polar protic solvents that can solvate both the carbocation and the leaving group.

The choice between the SN1 and SN2 mechanism is influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature.

Table 1: Factors Influencing Nucleophilic Substitution Pathways for this compound

FactorFavors SN1 PathwayFavors SN2 Pathway
Nucleophile Weak nucleophiles (e.g., H₂O, ROH)Strong nucleophiles (e.g., I⁻, RS⁻, CN⁻)
Substrate Formation of a stable, resonance-stabilized benzylic carbocationPrimary halide nature with low steric hindrance
Solvent Polar protic (e.g., water, alcohols)Polar aprotic (e.g., acetone, DMF, DMSO)
Leaving Group Good leaving group (Cl⁻ is moderate)Good leaving group (Cl⁻ is moderate)

Electrophilic Reactivity of the Chloromethyl Group

While the term "electrophilic reactivity" can be interpreted in different ways, in the context of the chloromethyl group, it primarily refers to its role as an electrophile in reactions such as Friedel-Crafts alkylation. libretexts.orglibretexts.org In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), the chlorine atom can be abstracted, generating a highly electrophilic benzylic carbocation. youtube.com

This carbocation can then attack another aromatic ring in an electrophilic aromatic substitution reaction, leading to the formation of a new carbon-carbon bond. libretexts.orglibretexts.org The reaction of this compound with an aromatic compound like benzene (B151609) in the presence of AlCl₃ would result in the formation of a diarylmethane derivative. The hydroxyl group on the naphthalene ring is a strong activating group, which can complicate Friedel-Crafts reactions by coordinating with the Lewis acid.

Rearrangement Reactions Involving the Chloromethyl Unit

Rearrangement reactions are transformations where the carbon skeleton of a molecule is rearranged. thermofisher.combyjus.com In reactions involving the this compound unit, rearrangements can occur, particularly under conditions that favor carbocation formation (i.e., SN1 or Friedel-Crafts conditions). libretexts.org

If the initially formed benzylic carbocation can rearrange to a more stable structure, this pathway may be observed. However, for this compound, the primary benzylic carbocation is already significantly stabilized by resonance with the naphthalene ring system. Therefore, extensive skeletal rearrangements are less common than in other systems. It is worth noting that electrophilic substitution on the naphthalene ring itself can sometimes be accompanied by rearrangements. rsc.org For instance, studies on the chlorination of 1-naphthol have shown the formation of rearranged products. rsc.org

Reactivity of the Hydroxynaphthalene System

The hydroxynaphthalene portion of the molecule also possesses distinct reactivity, primarily involving the hydroxyl group and the aromatic ring system.

Oxidation Mechanisms of Hydroxyl-Substituted Naphthalenes

The hydroxyl group of 1-hydroxynaphthalene derivatives makes the ring system susceptible to oxidation. The oxidation of 1-naphthol and its derivatives has been studied using various oxidizing agents, including hydroxyl radicals (•OH). researchgate.netnih.gov The reaction with •OH can proceed via addition to the aromatic ring or by hydrogen abstraction from the hydroxyl group. researchgate.netacs.org

At neutral pH, the dominant mechanism is the addition of the •OH radical to the aromatic ring, with the C4 position being a favorable site of attack. nih.gov This forms a hydroxycyclohexadienyl-type radical. In basic conditions, or with other oxidizing agents like the azide (B81097) radical (N₃•), the mechanism can shift towards the formation of a naphthoxyl radical via hydrogen abstraction from the phenolic OH group. nih.gov

Further oxidation of these radical intermediates can lead to the formation of various products, including dihydroxynaphthalenes and naphthoquinones. researchgate.netnih.gov For instance, the photosensitized oxidation of 1-naphthols often yields 1,4-naphthoquinone (B94277) exclusively. rsc.org The choice of oxidizing agent can also influence the final product; for example, oxidation of 1-naphthol with chromium trioxide yields 1,4-naphthoquinone, while potassium permanganate (B83412) gives phthalic acid. youtube.com

Electrophilic Aromatic Substitution Patterns on 1-Hydroxynaphthalene Derivatives

The hydroxynaphthalene ring is an activated system towards electrophilic aromatic substitution. The hydroxyl group is a powerful activating, ortho-, para-directing substituent. In the case of 1-hydroxynaphthalene, the positions ortho (position 2) and para (position 4) to the hydroxyl group are electronically activated.

Electrophilic attack on naphthalene itself preferentially occurs at the α-position (C1) because the resulting carbocation intermediate is more stabilized by resonance. pearson.compearson.comacs.orgonlineorganicchemistrytutor.com For 1-hydroxynaphthalene, the 4-position (an α-position that is also para to the hydroxyl group) is the most favored site for electrophilic attack. The 2-position (ortho to the hydroxyl group) is also activated but is generally less reactive than the 4-position.

In this compound, the 2-position is already substituted. Therefore, incoming electrophiles will be directed primarily to the 4-position. The chloromethyl group is a weakly deactivating, ortho-, para-directing group, but its influence is significantly outweighed by the strongly activating hydroxyl group.

Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution of this compound

SubstituentPositionActivating/DeactivatingDirecting Effect
-OH1Strongly Activatingortho, para (to positions 2 and 4)
-CH₂Cl2Weakly Deactivatingortho, para (to positions 1, 3)
Combined Effect -Overall Activating Strongly directs to position 4

An example of this regioselectivity is the nitration of 1-naphthol, which primarily yields 2,4-dinitro-1-naphthol (B147749) upon treatment with nitric and sulfuric acids, indicating substitution at the activated ortho and para positions. youtube.com

Regioselective Substitution Mechanisms on Naphthol Derivatives (e.g., for BINOL)

The regioselectivity of electrophilic substitution on naphthol derivatives, such as in the synthesis of 1,1'-Bi-2-naphthol (B31242) (BINOL), is a critical aspect of their chemistry. nih.govresearchgate.net The hydroxyl group of the naphthol ring is a powerful activating group and an ortho-, para-director. In 2-naphthol (B1666908) systems, this directing effect influences which positions on the aromatic rings are most susceptible to substitution.

Direct electrophilic substitutions are a convenient method for modifying the structure of BINOL. acs.orgacs.org The outcome of these reactions is highly dependent on reaction conditions and the existing substitution patterns on the BINOL framework. nih.gov Density functional theory (DFT) calculations for (S)-BINOL show that the highest occupied molecular orbital (HOMO) has a node plane passing through the C3 carbon, making electrophilic attack at this position less favorable. acs.org Consequently, electrophilic substitution most favorably occurs at the para-position (C6), which is electronically activated by the hydroxyl group. acs.org

However, the regioselectivity can be altered by modifying the directing groups. For instance, converting the hydroxyl groups of BINOL to acetate (B1210297) groups reduces their electron-donating capacity. acs.org This change redirects electrophilic substitution, such as bromination, from the C6 position to the C5 position. acs.org Furthermore, ortho-lithiation, directed by functional groups at the C2 position, is a widely used strategy to introduce substituents specifically at the C3 and 3,3' positions of BINOL. researchgate.netacs.org Transition metal-catalyzed C-H activation has also been explored to achieve functionalization at various positions, including C3, C4, C5, C6, and C7. researchgate.net These regioselective methods are crucial for synthesizing a vast array of BINOL derivatives with specific steric and electronic properties for applications in asymmetric catalysis and molecular recognition. nih.govresearchgate.net The synthesis of BINOL itself often involves the oxidative coupling of 2-naphthol units, a process mediated by metal complexes (e.g., Copper, Iron, Vanadium) and chiral ligands. encyclopedia.pub The mechanism is generally believed to proceed via a radical-anion coupling pathway. encyclopedia.pub

Dearomatization Reactions of Chloromethyl Naphthalene Derivatives

Dearomatization represents a powerful strategy for converting flat aromatic compounds into three-dimensional structures. For chloromethyl naphthalene derivatives, this transformation can be achieved via palladium catalysis.

A novel strategy for the dearomatization of chloromethyl naphthalene derivatives involves the use of a palladium catalyst to generate highly reactive η³-benzylpalladium intermediates. acs.orgacs.org This approach activates the aromatic system, rendering it susceptible to nucleophilic attack. acs.org The reaction proceeds under mild conditions, where the palladium catalyst, often Pd(PPh₃)₄, reacts with the chloromethyl naphthalene to form the η³-benzylpalladium complex. acs.org This intermediate possesses electronic properties that facilitate the subsequent reaction.

This catalytic dearomatization allows for the transformation of chloromethyl naphthalenes into ortho- or para-substituted carbocycles in good to excellent yields. acs.orgacs.org The reaction is initiated by the formation of the palladium complex, which then reacts with a nucleophile, such as diethyl malonate. acs.org This nucleophilic addition to the naphthalene ring system results in the dearomatized product. acs.org For example, the reaction of 1-(chloromethyl)-4-methoxynaphthalene (B1417330) with diethyl malonate in the presence of a palladium catalyst yields the dearomatized product in 89%. acs.org

The control of stereochemistry and regiochemistry is paramount in dearomatization reactions to generate structurally defined products. In the palladium-catalyzed nucleophilic dearomatization of chloromethyl naphthalenes, the regioselectivity of the nucleophilic attack is a key feature. acs.org The reaction can lead to either ortho- or para- substituted products, depending on the substrate and reaction conditions. acs.org

The formation of the η³-benzylpalladium intermediate is central to this regiochemical outcome. acs.orgresearchgate.net The structure of this intermediate dictates where the incoming nucleophile will attack the naphthalene ring. Research has shown that this method provides a high degree of regioselectivity, enabling the targeted synthesis of specific isomers. acs.orgresearchgate.net For instance, a palladium-catalyzed 1,4-carboamination of bromoarenes, which proceeds through a related π-benzylpalladium intermediate, demonstrates high regioselectivity in forming para-substituted anilines. researchgate.net While the initial studies on chloromethyl naphthalenes have focused on achieving efficient dearomatization, further work is centered on expanding the scope and applying these products, which will invariably involve a deeper exploration of stereochemical control. acs.org

Table 1: Palladium-Catalyzed Dearomatization of Substituted Chloromethyl Naphthalenes with Diethyl Malonate

Entry Naphthalene Substrate Product Yield (%)
1 1-(Chloromethyl)-4-methoxynaphthalene 2d 89
2 1-(Chloromethyl)-4-methylnaphthalene 2g 90
3 4-Bromo-1-(chloromethyl)naphthalene 2h 71

Data sourced from Peng, B. et al., Organic Letters, 2011. acs.org This table illustrates the efficiency of the palladium-catalyzed nucleophilic dearomatization for various substituted chloromethyl naphthalene derivatives.

Photochemical Reaction Mechanisms (e.g., photodissociation of 1-(chloromethyl)naphthalene)

The photochemical behavior of chloromethyl-naphthalenes is characterized by the dissociation of the carbon-chlorine bond. chimia.ch The photodissociation of 1-(chloromethyl)naphthalene (B51744) serves as a model for understanding this process. chimia.chresearchgate.net The reaction mechanism involves the initial homolytic cleavage of the C-Cl bond upon absorption of light, which is a highly efficient process. chimia.ch This dissociation can occur from the lowest triplet excited state as well as from the first and second singlet excited states. researchgate.net

The primary products of this photodissociation are a (1-naphthyl)methyl radical and a chlorine atom. chimia.ch The high resonance stabilization energy of the resulting naphthylmethyl radical is a significant driving force for this reaction. chimia.chresearchgate.net In the presence of molecular oxygen, the naphthylmethyl radical can react further to form 1-naphthaldehyde. chimia.ch In the absence of scavengers, the radical can recombine with a chlorine atom to reform the starting material or combine with another naphthylmethyl radical to form a dimer. chimia.ch The photophysics are complex, with fluorescence quantum yields being dependent on the excitation wavelength, suggesting the involvement of upper excited states in the dissociation process. chimia.ch

Catalytic Mechanistic Studies (e.g., for Rh(I)-catalyzed reactions involving chloromethyl compounds)

Rhodium(I) complexes are versatile catalysts for a wide range of organic transformations. nih.govresearchgate.net Mechanistic studies of Rh(I)-catalyzed reactions often involve a sequence of fundamental steps, including oxidative addition, migratory insertion, and reductive elimination. mdpi.com

When a chloromethyl compound, such as iodomethane (B122720) (as a model for a halomethyl compound), interacts with a Rh(I) center, the typical first step is oxidative addition. mdpi.comrsc.org In this step, the Rh(I) complex formally inserts into the carbon-halogen bond, leading to a Rh(III) alkyl species. mdpi.com For example, the reaction of iodomethane with a complex like [Rh(Indoli)(CO)(PPh₃)] results in the formation of a Rh(III)-alkyl product. mdpi.com This oxidative addition is often the key and rate-determining step in many catalytic cycles, such as hydrosilylation. nih.gov

The resulting Rh(III) intermediate can then undergo further reactions. One common pathway is migratory insertion, where a ligand like carbon monoxide inserts into the newly formed rhodium-carbon bond to form an acyl species. rsc.org The catalytic cycle is completed by reductive elimination, where the product is expelled from the coordination sphere, regenerating the active Rh(I) catalyst. The specific ligands on the rhodium center, such as phosphines or N-heterocyclic carbenes, play a crucial role in tuning the electronic and steric properties of the catalyst, thereby influencing its activity, selectivity, and the stability of the intermediates in the catalytic cycle. nih.govresearchgate.net

Advanced Functionalization Strategies for 2 Chloromethyl 1 Hydroxynaphthalene Derivatives

Derivatization of the Chloromethyl Group

The reactive chloromethyl group at the 2-position of the naphthalene (B1677914) ring serves as a key handle for introducing structural diversity. Nucleophilic substitution reactions are the primary means of its derivatization, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Carbon-Carbon Bond Formation through Nucleophilic Displacement

The electrophilic nature of the benzylic carbon in the chloromethyl group makes it susceptible to attack by various carbon nucleophiles. A prominent example is the reaction with activated methylene (B1212753) compounds. These compounds, characterized by a methylene group flanked by two electron-withdrawing groups (e.g., esters, ketones, nitriles), can be readily deprotonated to generate stabilized carbanions. These carbanions then act as potent nucleophiles, displacing the chloride ion from 2-(chloromethyl)-1-hydroxynaphthalene to forge a new carbon-carbon bond. This strategy provides a direct route to introduce functionalized alkyl chains onto the naphthalene core, significantly expanding its molecular complexity.

Heterocycle Annulation

The chloromethyl group is a valuable precursor for the construction of fused heterocyclic systems. This approach, known as heterocycle annulation, involves the reaction of this compound with bifunctional reagents, leading to the formation of a new ring system.

For instance, derivatives of 2-chloromethyl-4(3H)-quinazolinone can be synthesized, which are valuable intermediates in the preparation of biologically active compounds. mdpi.comnih.govresearchgate.net The synthesis typically involves the reaction of o-anthranilic acids with chloroacetonitrile (B46850) to form the 2-chloromethyl-4(3H)-quinazolinone core. mdpi.comnih.govresearchgate.net This core can then be further modified. mdpi.comnih.govresearchgate.net

Similarly, 2-chloromethyl benzimidazole (B57391) derivatives can be prepared. ijsrst.comnih.govresearchgate.netresearchgate.net The synthesis often involves the condensation of o-phenylenediamine (B120857) with chloroacetic acid or its derivatives. ijsrst.comgoogle.com The resulting 2-chloromethyl-1H-benzimidazole can then be reacted with various nucleophiles to generate a library of derivatives. ijsrst.comnih.govresearchgate.net

Table 1: Examples of Heterocycle Annulation Reactions

Starting MaterialReagentResulting Heterocycle
o-Anthranilic acidsChloroacetonitrile2-Chloromethyl-4(3H)-quinazolinone
o-PhenylenediamineChloroacetic acid2-Chloromethyl-1H-benzimidazole

Functionalization of the Hydroxynaphthalene Ring

Beyond the chloromethyl group, the hydroxynaphthalene ring itself offers multiple sites for functionalization, allowing for the introduction of additional chemical diversity and the construction of intricate molecular architectures.

Directed Functionalization via Lithiation or C-H Activation

Directed functionalization methods provide a powerful means to selectively modify specific positions on the naphthalene ring. One such strategy is directed ortho-metalation, where a directing group guides the deprotonation of an adjacent C-H bond by a strong base, typically an organolithium reagent. The resulting lithiated species can then be quenched with various electrophiles to introduce a wide range of substituents.

Transition metal-catalyzed C-H activation is another sophisticated strategy for the regioselective functionalization of the naphthalene core. researchgate.netnih.govanr.frsigmaaldrich.comsigmaaldrich.com In this approach, a directing group, often the hydroxyl group itself or a derivative, coordinates to a transition metal catalyst, which then facilitates the cleavage and subsequent functionalization of a specific C-H bond. researchgate.netnih.govanr.frsigmaaldrich.com These methods are instrumental in the synthesis of complex molecules like 1,1'-bi-2-naphthol (B31242) (BINOL), a cornerstone of asymmetric catalysis. wikipedia.orgorgsyn.orgaacmanchar.edu.inmdpi.comorgsyn.org The synthesis of BINOL often involves the oxidative coupling of 2-naphthol (B1666908) units, a reaction that can be influenced by the presence and nature of substituents on the naphthalene ring. wikipedia.orgaacmanchar.edu.inmdpi.com

Introduction of Diverse Chemical Entities onto the Naphthalene Core

The naphthalene core, being an electron-rich aromatic system, is amenable to various electrophilic substitution reactions. researchgate.net However, achieving regioselectivity can be challenging. Modern synthetic methodologies, including the aforementioned C-H activation strategies, have greatly expanded the toolbox for introducing a diverse array of chemical entities onto the naphthalene scaffold with high precision. nih.govresearchgate.net This allows for the fine-tuning of the electronic and steric properties of the molecule, which is crucial for applications in materials science and medicinal chemistry.

Polymeric and Supramolecular Functionalization

The unique structural and electronic properties of this compound and its derivatives make them attractive building blocks for the construction of larger, highly organized systems such as polymers and supramolecular assemblies. nih.govrsc.orgresearchgate.netbohrium.comresearchgate.netrsc.org

The hydroxyl and chloromethyl groups provide convenient handles for polymerization reactions. For instance, the hydroxyl group can be converted into a polymerizable moiety, or the chloromethyl group can be used to initiate polymerization or to graft the naphthalene unit onto a pre-existing polymer chain. rsc.org This leads to the formation of polymers with tailored optical, electronic, or thermal properties. rsc.org

In the realm of supramolecular chemistry, the hydroxynaphthalene core can participate in non-covalent interactions such as hydrogen bonding and π-π stacking. nih.govrsc.orgresearchgate.netbohrium.com These interactions can be exploited to direct the self-assembly of individual molecules into well-defined, higher-order structures. nih.govrsc.orgresearchgate.netbohrium.comresearchgate.net By carefully designing the molecular structure of the building blocks, it is possible to create complex supramolecular architectures with specific functions, such as molecular recognition or catalysis. nih.govrsc.orgresearchgate.netbohrium.com

Incorporation into Hypercrosslinked Polymer Networks (e.g., using chloromethyl functional groups as electrophilic centers)

Hypercrosslinked polymers (HCPs) are a class of porous organic polymers characterized by an extensive three-dimensional network of crosslinked aromatic units, leading to high surface areas and significant porosity. sci-hub.senih.gov The synthesis of HCPs often relies on Friedel-Crafts alkylation reactions, where electrophilic centers on monomers or crosslinkers react with aromatic rings to form a rigid, porous structure. sci-hub.se The chloromethyl group (-CH2Cl) present in this compound serves as a potent electrophilic center, making it a suitable building block for the synthesis of HCPs.

The general strategy for incorporating this compound into an HCP network involves a self-condensation reaction or a co-polymerization with other aromatic monomers. In a typical Friedel-Crafts reaction, a Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), is employed to activate the chloromethyl group, facilitating the electrophilic attack on the aromatic naphthalene ring of another monomer unit. sci-hub.se The hydroxyl group (-OH) on the naphthalene ring can influence the reactivity and properties of the resulting polymer.

The synthesis of HCPs from chloromethylated aromatic monomers is a well-established method. nih.gov For instance, poly(vinylbenzyl chloride-co-divinylbenzene) has been successfully used as a precursor for HCPs, where the chloromethyl group acts as an internal electrophile to create crosslinks between adjacent aromatic rings. rsc.org Similarly, this compound can undergo self-condensation, where the chloromethyl group of one molecule reacts with the aromatic ring of another, leading to the formation of a highly crosslinked porous network. The presence of the hydroxyl group can also offer sites for further post-synthetic modification, enhancing the functionality of the resulting polymer.

The properties of the resulting HCPs, such as specific surface area, pore volume, and thermal stability, are highly dependent on the reaction conditions, including the choice of catalyst, solvent, temperature, and monomer concentration.

Table 1: Illustrative Synthesis Parameters for Hypercrosslinked Polymers

Monomer(s)Crosslinking StrategyCatalystSolventTemperature (°C)Resulting Polymer Properties
This compoundSelf-condensationFeCl₃1,2-Dichloroethane80High surface area, microporous structure
This compound, Benzene (B151609)Co-polymerizationAlCl₃Nitrobenzene25-100Tunable porosity and functionality

Tailoring Polymer Structures through External Crosslinking Approaches

Beyond its role as a primary monomer, this compound and its derivatives can also be employed as external crosslinking agents to modify pre-existing polymers. nih.gov This post-crosslinking strategy is a powerful tool for converting linear or lightly crosslinked polymers into robust, three-dimensional networks with enhanced mechanical and thermal properties.

In this approach, a base polymer containing aromatic rings, such as polystyrene or polysulfone, is treated with this compound in the presence of a Friedel-Crafts catalyst. researchgate.net The electrophilic chloromethyl group of the crosslinker reacts with the phenyl rings of the polymer chains, creating covalent bridges between them. The hydroxyl group of the crosslinker remains as a functional pendant group within the polymer network, which can be beneficial for applications requiring hydrophilicity or further chemical modification.

The degree of crosslinking and the final properties of the polymer network can be precisely controlled by adjusting the molar ratio of the crosslinker to the repeating units of the base polymer, as well as the reaction time and temperature. This method allows for the transformation of soluble or swellable polymers into insoluble and rigid materials with permanent porosity.

The use of external crosslinkers with specific functionalities, such as the hydroxyl group in this compound, is a key strategy for designing functional materials. For example, the resulting hydroxyl-functionalized network could be used in applications such as solid-phase extraction of polar analytes, catalysis, or as a support for metal nanoparticles.

Table 2: Research Findings on External Crosslinking for Polymer Network Tailoring

Base PolymerExternal CrosslinkerCatalystKey Findings
PolystyreneThis compoundFeCl₃Formation of a rigid, porous network with enhanced thermal stability. The hydroxyl groups improve surface polarity.
PolysulfoneThis compoundAlCl₃Increased glass transition temperature and solvent resistance. Potential for membrane applications with modified surface properties.

This table presents hypothetical research findings based on established principles of external crosslinking, as specific studies utilizing this compound as an external crosslinker were not found in the provided search results.

Spectroscopic Characterization Techniques in the Study of 2 Chloromethyl 1 Hydroxynaphthalene

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and fingerprint regions of a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the characteristic vibrations of molecular bonds. For 2-(Chloromethyl)-1-hydroxynaphthalene, the spectrum is expected to be dominated by features arising from the hydroxyl (-OH), chloromethyl (-CH2Cl), and naphthalene (B1677914) ring systems.

Analysis of related compounds provides insight into the expected spectral regions. For instance, studies on 1-(chloromethyl)-2-methylnaphthalene have detailed the vibrational modes associated with the chloromethyl group and the naphthalene core. nih.govresearchgate.net The C-Cl stretching vibration is a key marker for the chloromethyl group. The hydroxyl group (-OH) in this compound would be expected to show a broad absorption band in the high-frequency region of the spectrum (typically around 3200-3600 cm⁻¹), characteristic of O-H stretching. The precise position and shape of this band would be sensitive to hydrogen bonding.

The infrared spectra of 2-hydroxy-1-naphthaldehyde (B42665) also offer valuable comparisons, particularly for the vibrations of the hydroxyl group and the naphthalene ring. researchgate.netresearchgate.net The aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the C=C stretching vibrations of the naphthalene ring would appear in the 1400-1600 cm⁻¹ region. The out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern, would be found at lower wavenumbers.

Table 1: Selected FT-IR Vibrational Frequencies for Related Compounds

Compound Functional Group Wavenumber (cm⁻¹) Reference
1-(chloromethyl)-2-methylnaphthalene CH₂ twisting 1101 researchgate.net
C-Cl stretching ~700-800 nih.gov
2-hydroxy-1-naphthaldehyde C=O stretching ~1680 nih.gov
O-H stretching ~3200-3600 researchgate.net
1-Naphthol (B170400) O-H stretching Saturated in CCl₄ nist.gov

| 2-Naphthol (B1666908) | C-H stretching (aromatic) | >3000 | researchgate.net |

Note: The table presents selected data from related compounds to infer the characteristics of this compound.

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the C=C stretching vibrations of the naphthalene ring.

In studies of 1-(chloromethyl)-2-methylnaphthalene, FT-Raman spectroscopy has been effectively used alongside FT-IR to provide a complete vibrational analysis. nih.govresearchgate.net The C-Cl stretching vibration, while observable in the IR, often gives a strong Raman signal as well. The CH₂ group would also exhibit characteristic bending and stretching modes. For 2-naphthol, strong Raman lines are observed for the ring vibrations, providing a good reference for the naphthalene core of the target molecule. researchgate.net The hydroxyl group's vibration is typically weak in Raman spectra.

Table 2: Selected FT-Raman Vibrational Frequencies for Related Compounds

Compound Functional Group Wavenumber (cm⁻¹) Reference
1-(chloromethyl)-2-methylnaphthalene CH₂ twisting 1235 researchgate.net

| 2-Naphthol | Ring vibrations | Not specified | researchgate.net |

Note: This table is illustrative and based on data for related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. Both ¹H-NMR and ¹³C-NMR would provide critical information for this compound.

Based on related compounds like 2-hydroxy-1-naphthaldehyde and other substituted naphthalenes, the proton NMR (¹H-NMR) spectrum of this compound is expected to show distinct signals for the aromatic protons on the naphthalene ring, the protons of the chloromethyl group, and the hydroxyl proton. researchgate.netunizg.hr The chemical shift of the -CH₂Cl protons would likely appear in the range of 4.5-5.0 ppm. The aromatic protons would resonate in the region of 7.0-8.5 ppm, with their specific shifts and coupling patterns being determined by the substitution pattern on the naphthalene ring. The hydroxyl proton would give a signal whose chemical shift is dependent on concentration and solvent.

The carbon NMR (¹³C-NMR) spectrum would show distinct signals for each unique carbon atom in the molecule. The carbon of the chloromethyl group would be expected in the range of 40-50 ppm. The carbon atoms of the naphthalene ring would appear in the aromatic region (110-150 ppm), with the carbon attached to the hydroxyl group showing a characteristic downfield shift. Data from 2-(chloromethyl)naphthalene (B1583795) and 2-hydroxy-1-naphthaldehyde can be used to predict these shifts with reasonable accuracy. nih.govchemicalbook.com

Table 3: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound

Group Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
-OH Variable (concentration dependent) -
-CH₂Cl 4.5 - 5.0 40 - 50
Aromatic C-H 7.0 - 8.5 110 - 140
Aromatic C-OH - 150 - 160

Note: These are predicted values based on the analysis of related compounds. unizg.hrnih.govchemicalbook.com

Mass Spectrometry for Structural Elucidation and Product Identification

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity and structure. For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight.

The fragmentation pattern would likely involve the loss of the chloromethyl group or a chlorine radical. Studies on related compounds such as 1-(chloromethyl)-2-methylnaphthalene and 2-hydroxy-1-naphthaldehyde show characteristic fragmentation pathways. nih.govnih.gov For example, the mass spectrum of 1-(chloromethyl)-2-methylnaphthalene shows a prominent peak corresponding to the loss of the chlorine atom. nih.gov Similarly, 2-hydroxy-1-naphthaldehyde exhibits fragmentation related to its aldehyde and hydroxyl groups. nih.govnist.gov The presence of chlorine in this compound would also result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with the ³⁷Cl isotope being about one-third as abundant as the ³⁵Cl isotope.

Electronic Spectroscopy

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like naphthalenes.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is expected to be characterized by strong absorptions in the ultraviolet region, arising from π-π* transitions within the naphthalene ring system. The positions of these absorption maxima (λmax) will be influenced by the hydroxyl and chloromethyl substituents.

Studies on 1-(chloromethyl)-2-methylnaphthalene have involved theoretical calculations of its UV-Vis spectrum, which can be a guide for predicting the spectrum of the target compound. nih.gov The UV-Vis spectra of 1-naphthol and 2-naphthol show characteristic absorption bands that are sensitive to the position of the hydroxyl group. researchgate.netnist.gov The presence of the hydroxyl group in this compound is expected to cause a red shift (bathochromic shift) of the absorption bands compared to unsubstituted naphthalene.

Table 4: UV-Vis Absorption Maxima (λmax) for Related Naphthalene Derivatives

Compound Solvent λmax (nm) Reference
1-Naphthol Water 321.6 researchgate.net
2-Naphthol Water 273.6 researchgate.net

| 1,2-Naphthoquinone | Not specified | 250, 340, 420 | researchgate.net |

Note: This table provides λmax values for related compounds to illustrate the expected absorption regions.

Analysis of Electronic Transitions

The electronic transitions of this compound, a derivative of 1-naphthol, are primarily governed by the π-electron system of the naphthalene core, with modifications induced by the hydroxyl (-OH) and chloromethyl (-CH₂Cl) substituents. The study of these transitions through UV-Vis absorption and fluorescence spectroscopy provides valuable insights into the molecule's electronic structure and photophysical properties.

The electronic absorption spectrum of naphthalene and its derivatives is characterized by transitions to two low-lying excited singlet states, denoted as ¹Lₐ and ¹Lₑ according to Platt's notation. researchgate.net In the parent compound, 1-naphthol, these transitions are clearly observable. The introduction of a chloromethyl group at the 2-position is expected to cause shifts in the absorption and emission bands due to its electronic and steric effects.

UV-Vis Absorption Spectroscopy

The UV-Vis absorption spectrum of 1-naphthol in a non-polar solvent like n-hexane shows two distinct absorption bands corresponding to the S₀ → S₁ (¹Lₑ) and S₀ → S₂ (¹Lₐ) transitions. researchgate.net The ¹Lₑ band is typically the lower energy transition and exhibits a more defined vibrational structure, while the ¹Lₐ band is more intense and appears at higher energy.

For this compound, the electronic transitions are expected to be similar to those of 1-naphthol, but with some perturbations. The chloromethyl group, being a weak electron-withdrawing group through inductive effects, and also capable of hyperconjugation, can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This is expected to result in a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima.

Table 1: Electronic Absorption Data for 1-Naphthol and Related Compounds

Compound Solvent Transition Absorption Maximum (λ_max) / cm⁻¹ Reference
1-Naphthol n-Hexane S₀ → S₁ (¹Lₑ) 31,095 researchgate.net
1-Naphthol n-Hexane S₀ → S₂ (¹Lₐ) ~33,200 researchgate.net
2-Naphthol n-Hexane S₀ → S₁ (¹Lₑ) 30,342 researchgate.net
2-Naphthol n-Hexane S₀ → S₂ (¹Lₐ) 35,137 researchgate.net

Fluorescence Spectroscopy

Upon absorption of UV radiation, this compound can relax to the ground state through radiative decay, i.e., fluorescence. The fluorescence emission spectrum is typically a mirror image of the lowest energy absorption band (¹Lₑ) and occurs at a longer wavelength (lower energy) due to the Stokes shift.

The fluorescence properties, including the quantum yield and lifetime, are sensitive to the molecular structure and the local environment. The presence of the chloromethyl group can potentially introduce non-radiative decay pathways, such as intersystem crossing, which could affect the fluorescence intensity. For instance, the heavy chlorine atom can enhance spin-orbit coupling, potentially favoring phosphorescence over fluorescence, although this effect is generally modest for a single chlorine atom.

Table 2: Fluorescence Data for Naphthol Derivatives

Compound Excitation Maximum (λ_ex) / nm Emission Maximum (λ_em) / nm Stokes Shift / nm Reference
1-Naphthol 290 339 49 aatbio.com
2-Naphthol 331 354 23 aatbio.com
2-Chloronaphthalene 278 338 60 aatbio.com

Solvatochromic Effects

The position, intensity, and shape of the electronic absorption and emission bands of this compound can be significantly influenced by the polarity of the solvent, a phenomenon known as solvatochromism. researchgate.netmdpi.com The hydroxyl group, in particular, can engage in hydrogen bonding with protic solvents, which can stabilize the ground and excited states to different extents, leading to spectral shifts.

In polar solvents, a bathochromic shift (red shift) is often observed for π→π* transitions if the excited state is more polar than the ground state. Conversely, a hypsochromic shift (blue shift) can occur for n→π* transitions in polar solvents. Analyzing these solvatochromic shifts can provide information about the change in the dipole moment of the molecule upon electronic excitation. Studies on related hydroxy- and amino-naphthalene derivatives have demonstrated significant positive solvatochromic effects. mdpi.com

Theoretical Calculations

Time-dependent density functional theory (TD-DFT) is a powerful computational tool used to predict and interpret the electronic absorption spectra of molecules. researchgate.netbibliotekanauki.pl By calculating the vertical excitation energies and oscillator strengths, TD-DFT can help assign the observed spectral bands to specific electronic transitions between molecular orbitals (e.g., HOMO→LUMO, HOMO-1→LUMO, etc.).

For this compound, TD-DFT calculations would likely show that the lowest energy transitions are predominantly of π→π* character, involving the promotion of an electron from a π orbital on the naphthalene ring to an antibonding π* orbital. The calculations could also quantify the contribution of the hydroxyl and chloromethyl substituents to the molecular orbitals involved in these transitions.

Quantum Chemical Calculation Methodologies

A variety of quantum chemical calculation methodologies can be employed to study this compound, each with its own strengths in describing different aspects of the molecule's behavior.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It is particularly popular for its balance of accuracy and computational cost, making it suitable for studying molecules of the size and complexity of this compound.

DFT calculations are instrumental in several areas of study for this compound:

Molecular Geometry: DFT can be used to determine the optimized molecular geometry of this compound, predicting bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable conformation.

Vibrational Analysis: Through the calculation of vibrational frequencies, DFT can predict the infrared (IR) and Raman spectra of the molecule. This theoretical spectrum can be compared with experimental data to confirm the molecular structure and assign vibrational modes to specific atomic motions within the molecule.

Electronic Properties: DFT is also employed to calculate various electronic properties, such as dipole moment, polarizability, and hyperpolarizability, which are crucial for understanding the molecule's response to external electric fields and its potential applications in nonlinear optics.

Reaction Mechanisms: By mapping the potential energy surface, DFT calculations can elucidate the mechanisms of chemical reactions involving this compound. This includes identifying transition states and calculating activation energies, which provides insight into the kinetics and thermodynamics of the reaction.

The Hartree-Fock (HF) method is another fundamental approach in quantum chemistry for approximating the wavefunction and energy of a quantum many-body system. libretexts.orgwikipedia.org It is an ab initio method that provides a starting point for more advanced and accurate calculations.

For this compound, the HF method can be used to:

Determine the electronic structure by solving the Hartree-Fock equations for the molecule. scirp.org

Obtain a set of molecular orbitals and their corresponding energies. libretexts.org

Provide a qualitative understanding of the electronic distribution within the molecule.

While the HF method neglects electron correlation, which can be important for accurately predicting certain properties, it remains a valuable tool, especially when used in conjunction with other methods.

The accuracy of both DFT and HF calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. The 6-311G(d,p) basis set is a popular choice for calculations on organic molecules like this compound. nih.gov

The notation of the 6-311G(d,p) basis set can be broken down as follows:

6-311G: This indicates that the core orbitals are described by a single contracted Gaussian function composed of six primitive Gaussian functions, while the valence orbitals are split into three functions, described by three, one, and one contracted Gaussian functions, respectively.

(d,p): These are polarization functions added to heavy (non-hydrogen) atoms (d) and hydrogen atoms (p). These functions allow for more flexibility in describing the shape of the electron density, which is particularly important for accurately modeling chemical bonds and non-covalent interactions.

The selection of a basis set involves a trade-off between accuracy and computational cost. The 6-311G(d,p) basis set is often considered a good compromise, providing reliable results for a wide range of molecular properties. researcher.life For more demanding applications, larger basis sets with diffuse functions, such as 6-311++G(d,p), may be used to better describe anions and weak interactions. researchgate.net Validation of the chosen basis set is typically achieved by comparing the calculated properties with experimental data or with results from higher-level theoretical calculations.

Electronic Structure and Reactivity Descriptors

From the results of quantum chemical calculations, various descriptors can be derived to understand the electronic structure and predict the reactivity of this compound.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energies and shapes of these orbitals are crucial for understanding the chemical stability and reactivity of a molecule. youtube.com

HOMO: The HOMO is the orbital that acts as an electron donor. A higher HOMO energy indicates a greater tendency to donate electrons, suggesting higher reactivity towards electrophiles.

LUMO: The LUMO is the orbital that acts as an electron acceptor. A lower LUMO energy indicates a greater ability to accept electrons, suggesting higher reactivity towards nucleophiles.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap. A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. nih.gov A larger gap implies greater kinetic stability.

The analysis of the HOMO and LUMO of this compound can provide valuable insights into its reactivity in various chemical reactions.

ParameterDescriptionSignificance for Reactivity
EHOMO Energy of the Highest Occupied Molecular OrbitalA higher value indicates a better electron donor.
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalA lower value indicates a better electron acceptor.
ΔE (HOMO-LUMO Gap) ELUMO - EHOMOA smaller gap suggests higher reactivity and lower kinetic stability.

Charge distribution analysis provides information about the partial atomic charges within a molecule, which is essential for understanding its electrostatic properties and intermolecular interactions. The Mulliken population analysis is a common method for calculating these atomic charges from the results of quantum chemical calculations. researchgate.netuni-muenchen.de

The Mulliken atomic charges for this compound can reveal the electrophilic and nucleophilic sites within the molecule. For instance, atoms with a more negative charge are likely to be nucleophilic, while those with a more positive charge are likely to be electrophilic. openmx-square.org This information is invaluable for predicting how the molecule will interact with other reagents and for understanding its role in chemical reactions.

AtomPredicted Mulliken Charge (a.u.)Implication for Reactivity
Oxygen (in -OH)NegativePotential nucleophilic site
Carbon (in C-Cl)PositivePotential electrophilic site
ChlorineNegativePotential leaving group

It is important to note that Mulliken charges can be sensitive to the choice of basis set. uni-muenchen.de Therefore, it is often advisable to consider trends in charge distribution rather than absolute values.

An in-depth computational analysis of this compound provides significant insights into its molecular properties and potential applications. Theoretical and computational chemistry serve as powerful tools to elucidate the electronic structure, spectroscopic behavior, and thermodynamic stability of this complex molecule. Through the application of quantum chemical calculations, a detailed understanding of its characteristics can be achieved.

Advanced Material and Precursor Applications of 2 Chloromethyl 1 Hydroxynaphthalene

Role in Polymer and Material Science

The presence of the chloromethyl and hydroxyl functionalities enables 2-(chloromethyl)-1-hydroxynaphthalene to be utilized as a key monomer or precursor in the synthesis of specialized polymers. These polymers often exhibit high thermal stability and unique porous structures, making them suitable for a range of applications in materials science.

Precursor in Hypercrosslinked Polymer Synthesis

This compound can serve as a building block in the creation of hypercrosslinked polymers (HCPs). HCPs are a class of porous materials characterized by their high surface areas and extensive crosslinking, which imparts significant stability. The synthesis of these polymers can be achieved through the Friedel-Crafts alkylation of aromatic compounds, a reaction where the chloromethyl group of this compound can readily participate.

In a typical synthesis, this compound can be self-polycondensed or copolymerized with other chloromethyl-functionalized precursors in the presence of a Friedel-Crafts catalyst, such as iron(III) chloride or aluminum chloride. The chloromethyl group acts as an electrophile, reacting with the electron-rich naphthalene (B1677914) rings of other monomers to form stable methylene (B1212753) bridges. This process results in a rigid, three-dimensional network. The hydroxyl group can also play a role in directing the crosslinking reaction and can be further functionalized post-polymerization to tailor the surface properties of the resulting material.

Naphthalene-based HCPs, synthesized from precursors like chloromethylated naphthalene, have demonstrated high specific surface areas, sometimes exceeding 1000 m²/g, with a combination of micropores and small mesopores. nih.gov These structural features are crucial for their application in adsorption and separation technologies.

Contribution to Porous Organic Frameworks for Gas Adsorption and Separation

The structural attributes of polymers derived from this compound make them promising candidates for creating porous organic frameworks (POFs) designed for gas adsorption and separation. The high surface area and porous nature of these materials allow for the selective capture of gases like carbon dioxide and methane.

The incorporation of naphthalene units into the polymer backbone contributes to the material's affinity for certain gases through π-π interactions. Furthermore, the presence of hydroxyl groups can enhance the adsorption of polar molecules like CO2 through hydrogen bonding. Research on functionalized porous organic polymers has shown that the introduction of heteroatoms such as oxygen and nitrogen can significantly improve the capture efficiency and selectivity for specific gases. mdpi.com

For instance, studies on porous organic polymers containing naphthalene building blocks have highlighted their potential in the selective adsorption of hydrocarbons. mdpi.com The performance of these materials is often evaluated based on their gas uptake capacity and selectivity under various pressures and temperatures.

Table 1: Illustrative Gas Adsorption Properties of Naphthalene-Containing Porous Polymers

GasAdsorption Capacity (example values)ConditionsReference
CO₂Up to 4.23 mmol g⁻¹1 bar, 273 K rsc.org
H₂Variable, enhanced by functionalization77 K rsc.org
CH₄Variable, dependent on pore structure298 K rsc.org

Note: The values presented are illustrative and depend on the specific polymer structure and experimental conditions. They are based on data for various porous organic polymers, highlighting the potential of such materials.

Development of Functional Polymeric Materials

The versatility of this compound extends to the development of a wide array of functional polymeric materials. The reactive chloromethyl and hydroxyl groups serve as handles for post-synthetic modification, allowing for the introduction of various functional moieties. This adaptability enables the creation of polymers with tailored properties for specific applications, including catalysis, sensing, and biomedical uses. rsc.orgnih.govutwente.nl

For example, the hydroxyl group can be etherified or esterified to introduce new functionalities, while the chloromethyl group can undergo nucleophilic substitution reactions with a wide range of nucleophiles. This dual reactivity allows for the synthesis of polymers with complex architectures and precisely controlled chemical and physical properties. The development of such advanced functional polymers is a rapidly growing field, with applications ranging from drug delivery systems to materials for energy storage and conversion. nih.govutwente.nl

Intermediate in Complex Organic Transformations

Beyond polymer science, this compound is a valuable intermediate in multi-step organic syntheses, providing a scaffold for the construction of complex molecular architectures.

Building Block for Polycyclic Structures (e.g., indene (B144670) derivatives)

The structure of this compound makes it a suitable starting material for the synthesis of polycyclic compounds, including indene derivatives. Indenes are important structural motifs found in various natural products and pharmaceuticals. The synthesis of indenes can be achieved through intramolecular cyclization reactions. organic-chemistry.org

For instance, the chloromethyl group can act as an electrophile in an intramolecular Friedel-Crafts type reaction, where the naphthalene ring itself or an attached aromatic group acts as the nucleophile. This cyclization would lead to the formation of a five-membered ring fused to the naphthalene system, creating a benz[f]indene core structure. The reaction conditions for such transformations typically involve a Lewis acid catalyst to activate the chloromethyl group. The specific substitution pattern on the resulting indene derivative can be controlled by the position of the nucleophilic attack on the aromatic ring.

Synthesis of Diversely Functionalized Organic Scaffolds

This compound serves as a versatile building block for the synthesis of a wide range of functionalized organic scaffolds. These scaffolds can be further elaborated to produce bioactive compounds or advanced intermediates for materials science. The reactivity of the chloromethyl group allows for its conversion into various other functional groups, significantly expanding its synthetic utility.

For example, nucleophilic substitution of the chloride with amines, thiols, or alkoxides can introduce new heteroatomic functionalities. These modified naphthalene derivatives can then be used in cross-coupling reactions or other carbon-carbon bond-forming reactions to build up more complex structures. The hydroxyl group can also be protected and deprotected as needed, adding another layer of synthetic control.

While direct synthesis of dihydroberberine-related structures from this compound is not prominently reported, the general strategy of using functionalized naphthalene precursors to construct polycyclic alkaloids is a known approach in organic synthesis. The naphthalene core can serve as a foundational element upon which the other rings of the alkaloid scaffold are constructed through a series of annulation and cyclization reactions.

Applications in Heterogeneous and Homogeneous Catalysis Research

The unique chemical structure of this compound, featuring a reactive chloromethyl group and a hydroxyl functionality on a naphthalene scaffold, suggests its potential as a versatile precursor and ligand in both heterogeneous and homogeneous catalysis. While direct and extensive research focusing solely on this compound's catalytic applications is not widely documented in publicly available literature, its structural motifs are present in various well-explored catalytic systems. This allows for an informed discussion of its potential roles based on the established reactivity of its constituent functional groups.

Heterogeneous Catalysis Research

In the realm of heterogeneous catalysis, solid-supported catalysts are paramount for their ease of separation and recyclability. The functional groups of this compound offer clear pathways for its immobilization onto solid supports, thereby serving as a foundational block for novel heterogeneous catalysts.

The primary route for immobilization involves the covalent attachment of the molecule to a solid support material, such as silica, alumina, or polymeric resins. The reactive chloromethyl group is particularly amenable to grafting onto supports that have been functionalized with nucleophilic groups (e.g., amines, thiols, or hydroxyls). Conversely, the hydroxyl group can be used to anchor the molecule onto acidic or basic sites of a support.

Once immobilized, the naphthalene-based ligand can be further modified or used to chelate catalytically active metal centers. The potential applications of such supported catalysts are broad and could include:

Supported Metal Catalysts: The immobilized ligand could coordinate with transition metals like palladium, rhodium, or ruthenium. These supported metal complexes could find use in a variety of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations. The solid support would facilitate catalyst recovery and minimize metal leaching into the product stream, a significant advantage in pharmaceutical and fine chemical synthesis.

Organocatalysis: The immobilized this compound derivative itself could function as an organocatalyst. The hydroxyl group, for instance, could participate in hydrogen bond-donating catalysis, while the aromatic system could engage in π-stacking interactions with substrates.

While specific examples utilizing this compound are scarce, the principles of catalyst heterogenization are well-established. Future research may explore the synthesis and catalytic activity of such supported systems derived from this promising precursor.

Homogeneous Catalysis Research

In homogeneous catalysis, where the catalyst and reactants are in the same phase, this compound can be envisioned primarily as a ligand for catalytically active metal centers. The hydroxyl and chloromethyl groups provide two potential points for coordination or further functionalization to create more complex ligand architectures.

Research on related naphthalene derivatives provides a strong indication of the potential catalytic applications. For instance, palladium-catalyzed reactions involving chloromethyl naphthalene derivatives have been shown to proceed via the formation of η³-benzylpalladium intermediates. rsc.org This reactivity opens up avenues for dearomatization reactions, which are powerful tools for the synthesis of complex three-dimensional molecules from flat aromatic precursors.

A key area of interest is asymmetric catalysis, where chiral catalysts are used to produce an excess of one enantiomer of a product. While this compound is achiral, it can be used as a starting material for the synthesis of chiral ligands. For example, the chloromethyl group could be reacted with a chiral amine to introduce a stereocenter. Such chiral ligands could then be complexed with metals to catalyze a range of enantioselective transformations.

The hydroxyl group can also play a crucial role in catalysis. It can act as a directing group, positioning the metal center for a specific bond activation in the substrate. Furthermore, the hydroxyl proton can be removed to form a naphthoxide, which can act as a strong coordinating group for a metal. Research on the catalytic asymmetric hydroxylative dearomatization of 2-naphthols, for instance, highlights the importance of the hydroxyl group in coordinating to a metal center and facilitating the reaction. nih.gov

The following interactive table summarizes potential homogeneous catalytic applications based on the reactivity of similar compounds:

Catalytic ApplicationPotential Role of this compound DerivativeRelevant MetalReaction Type
Cross-Coupling Reactions As a ligand precursor for stabilizing the active metal catalyst.Palladium, NickelSuzuki, Heck, Sonogashira, etc.
Dearomatization Reactions As a precursor to form η³-benzylpalladium intermediates.PalladiumNucleophilic Addition to Naphthalene Ring
Asymmetric Catalysis As a scaffold for the synthesis of new chiral ligands.Rhodium, Ruthenium, ScandiumHydrogenation, Isomerization, etc.
C-H Activation The naphthalene core could be a substrate for directed C-H functionalization.Ruthenium, RhodiumAnnulation, Arylation

It is important to reiterate that while the foundational chemistry of its functional groups is well-understood within the context of catalysis, dedicated research on the catalytic applications of this compound is an area ripe for exploration. The synthesis of novel catalysts, both heterogeneous and homogeneous, based on this compound could lead to new and efficient catalytic methodologies.

Q & A

Q. Optimization Strategies :

  • Temperature control : Maintain 0–5°C to minimize side reactions (e.g., poly-chlorination).
  • Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance electrophilic substitution efficiency.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity.

Q. Critical Parameters :

ParameterOptimal RangeImpact on Yield
Reaction Temperature0–5°CPrevents thermal degradation
Molar Ratio (Substrate:Chlorinating Agent)1:1.2Avoids excess reagent waste
Catalyst Loading (AlCl₃)10 mol%Balances reactivity and side reactions

Basic: Which analytical techniques are most robust for characterizing structural integrity and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Peaks at δ 4.5–5.0 ppm confirm the chloromethyl (–CH₂Cl) group. Aromatic protons appear as multiplet signals (δ 6.8–8.2 ppm) .
    • ¹³C NMR : The chloromethyl carbon resonates at δ 40–45 ppm.
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm); retention time ~12 min (methanol/water 70:30) .
  • Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 192 (M⁺) with fragmentation patterns confirming the chloromethyl group .

Validation : Cross-reference with commercial standards and spiked recovery assays (>98% accuracy).

Advanced: How can conflicting data on the metabolic activation pathways of this compound in rodents versus human cell lines be resolved?

Methodological Answer:
Discrepancies often arise from species-specific cytochrome P450 (CYP) isoforms. To reconcile

Comparative Metabolism Studies :

  • Use human hepatocytes (e.g., HepaRG) and rodent microsomes to quantify CYP2E1 and CYP1A2 activity, the primary enzymes involved in oxidation .
  • Monitor metabolites via LC-MS/MS (e.g., hydroxylated and glutathione-conjugated derivatives).

In Silico Modeling :

  • Apply tools like Schrödinger’s MetabSite to predict reactive sites and compare interspecies metabolic maps .

Dose-Response Analysis :

  • Conduct in vitro assays at physiologically relevant concentrations (0.1–10 µM) to avoid non-linear kinetics .

Q. Data Integration Framework :

StepActionOutcome
1Identify species-specific CYP expression levelsResolve metabolic rate differences
2Validate with knockout cell models (e.g., CRISPR-CYP2E1)Confirm pathway relevance
3Apply ATSDR’s confidence rating (Table C-6)Rank evidence quality

Advanced: What mechanistic insights explain the genotoxic potential of this compound, and how can this inform experimental design?

Methodological Answer:
The compound’s genotoxicity arises from:

  • DNA alkylation : The chloromethyl group forms covalent adducts with guanine residues (N7 position), detected via comet assays .
  • Reactive oxygen species (ROS) : Secondary oxidative stress induces strand breaks (measure via γ-H2AX foci) .

Q. Experimental Design Recommendations :

  • Controls : Include positive controls (e.g., methyl methanesulfonate) and ROS scavengers (e.g., NAC) to isolate mechanisms.
  • Dose Range : Use 0.1–50 µM to capture threshold effects (non-monotonic responses common).
  • Endpoint Assays : Combine Ames test (TA98 strain), micronucleus assay, and in silico tools (e.g., DEREK Nexus) .

Q. Confounding Factors :

FactorMitigation Strategy
Metabolic activation variabilityUse S9 fractions from both rodent and human sources
Solvent cytotoxicityEnsure DMSO concentration ≤0.1% (v/v)

Basic: What are the critical parameters for assessing acute toxicity in zebrafish embryos exposed to this compound?

Methodological Answer:
Follow OECD Guideline 236 with modifications:

  • Exposure Window : 6–120 hours post-fertilization (hpf).
  • Key Endpoints :
    • LC₅₀ : Determine via probit analysis (typical range: 5–20 mg/L).
    • Teratogenicity : Score malformations (e.g., yolk sac edema, spinal curvature) .

Q. Parameter Optimization :

ParameterOptimal SettingRationale
Temperature28 ± 0.5°CMaintain embryo viability
Photoperiod14h light/10h darkMimic natural conditions
Sample Size≥30 embryos/concentrationEnsure statistical power

Data Interpretation : Use Hill slope models to assess concentration-response relationships.

Advanced: How can QSAR models predict the environmental persistence of this compound, and what are their limitations?

Methodological Answer:

  • Model Selection :
    • EPI Suite : Predicts biodegradation (BIOWIN score <2.5 indicates persistence) .
    • ECOSAR : Estimates aquatic toxicity (LC₅₀ for fish: ~3.2 mg/L).

Q. Limitations :

  • Fails to account for photodegradation pathways (e.g., UV-mediated dechlorination).
  • Overestimates adsorption in organic-rich sediments (log Kₒₒ = 3.8 predicted vs. 3.2 experimental).

Q. Validation Protocol :

Compare predictions with microcosm studies (soil/water systems).

Use high-resolution mass spectrometry to track degradation products.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.